molecular formula C8H10N2O2 B15331920 1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone

1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone

Cat. No.: B15331920
M. Wt: 166.18 g/mol
InChI Key: GXGMVWIMYZXMET-UHFFFAOYSA-N
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Description

1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone is a heterocyclic compound that features a unique fusion of pyrazole and oxazine rings

Preparation Methods

The synthesis of 1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone typically involves multiple steps starting from commercially available pyrazole derivatives. One common synthetic route includes the protection of hydroxyethyl groups on the nitrogen atom of pyrazole, followed by regioselective construction of pyrazole-5-aldehydes. Subsequent deprotection and reduction steps yield the desired fused heterocyclic scaffold . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO), acetic acid, and catalytic amounts of palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific substituents introduced during the substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone can be compared with other similar compounds such as:

These compounds share the pyrazolo[5,1-c][1,4]oxazine core but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its ethanone group, which imparts distinct reactivity and potential for further functionalization.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-6(11)8-4-7-5-12-3-2-10(7)9-8/h4H,2-3,5H2,1H3

InChI Key

GXGMVWIMYZXMET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN2CCOCC2=C1

Origin of Product

United States

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